molecular formula C10H10N2O2 B13786754 2-Cyano-3-(4-hydroxyphenyl)propanamide

2-Cyano-3-(4-hydroxyphenyl)propanamide

Cat. No.: B13786754
M. Wt: 190.20 g/mol
InChI Key: ZIBXKYPRMKZSGF-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-hydroxyphenyl)propanamide is an organic compound with the molecular formula C10H10N2O2. This compound is characterized by the presence of a cyano group (-CN), a hydroxyphenyl group (-C6H4OH), and a propanamide group (-CH2CH2CONH2). It is a versatile compound with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-Cyano-3-(4-oxophenyl)propanamide

    Reduction: 2-Amino-3-(4-hydroxyphenyl)propanamide

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Cyano-3-(4-hydroxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
  • N-Butyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
  • 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-propenamide

Uniqueness

2-Cyano-3-(4-hydroxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C10H10N2O2/c11-6-8(10(12)14)5-7-1-3-9(13)4-2-7/h1-4,8,13H,5H2,(H2,12,14)

InChI Key

ZIBXKYPRMKZSGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C(=O)N)O

Origin of Product

United States

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